molecular formula C25H22FNO4S B2799819 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866809-98-5

6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2799819
CAS No.: 866809-98-5
M. Wt: 451.51
InChI Key: FFCCBBBRLXQFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by:

  • Position 6: An ethoxy substituent, enhancing solubility compared to halogens or amino groups.
  • Benzyl group: A 4-methylphenylmethyl moiety, contributing to lipophilicity and steric bulk.

Properties

IUPAC Name

6-ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4S/c1-3-31-20-10-13-23-22(14-20)25(28)24(32(29,30)21-11-8-19(26)9-12-21)16-27(23)15-18-6-4-17(2)5-7-18/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCCBBBRLXQFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 4-fluorobenzenesulfonyl chloride with 6-ethoxyquinolin-4-one in the presence of a base, followed by the introduction of the 4-methylphenylmethyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can result in a wide range of substituted quinolinones.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit anticancer properties. The sulfonyl group enhances the compound's ability to interact with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit specific kinases associated with tumor growth and metastasis.

Anti-inflammatory Effects

Quinoline derivatives are known for their anti-inflammatory properties. The presence of the fluorobenzenesulfonyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis or chronic inflammatory diseases.

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Compounds with similar functional groups have demonstrated effectiveness against various bacterial strains, hinting at the possibility of this compound being effective as an antimicrobial agent.

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds, providing insights into the potential applications of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one.

StudyFindings
Investigated the anticancer effects of quinoline derivatives, demonstrating inhibition of cancer cell proliferation via kinase inhibition.
Explored anti-inflammatory properties in animal models, showing reduced cytokine levels following treatment with similar sulfonyl-containing compounds.
Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential as a broad-spectrum antibiotic.

Synthetic Routes and Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. Modifications to the core structure can lead to derivatives with enhanced biological activity or reduced toxicity.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition or activation of specific signaling cascades, depending on the compound’s structure and the nature of its interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to five analogs (Table 1) based on substituent variations at key positions.

Table 1: Structural Comparison of Quinolinone Derivatives

Compound Name Substituent at Position 3 Substituent at Position 6 Benzyl Group Substituent Notable Features Reference
6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-quinolin-4-one 4-fluorobenzenesulfonyl Ethoxy 4-methylphenyl Balanced lipophilicity and electronic effects -
1-(4-Chlorobenzyl)-6-ethoxy-3-(4-isopropylbenzenesulfonyl)-quinolin-4-one 4-isopropylbenzenesulfonyl Ethoxy 4-chlorophenyl Increased steric bulk (isopropyl)
3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-quinolin-4-one 3-chlorobenzenesulfonyl Fluoro, 7-diethylamino 4-methylphenyl Dual substituents (fluoro, diethylamino)
3-benzenesulfonyl-6-fluoro-1-(4-methylbenzyl)-quinolin-4-one Benzenesulfonyl (no substituents) Fluoro 4-methylphenyl Simplest sulfonyl group
6-ethoxy-3-(4-fluorobenzoyl)-1-(4-methoxybenzyl)-quinolin-4-one 4-fluorobenzoyl (carbonyl) Ethoxy 4-methoxyphenyl Sulfonyl replaced with benzoyl

Key Structural Differences and Implications

Substituent at Position 3
  • 4-Isopropylbenzenesulfonyl () : Introduces steric hindrance, possibly reducing binding affinity but improving metabolic stability.
  • 3-Chlorobenzenesulfonyl () : Chlorine’s polarizability may alter interaction with hydrophobic pockets.
  • Benzenesulfonyl () : Lacks substituents, reducing electronic effects but increasing synthetic accessibility.
  • 4-Fluorobenzoyl () : Replacing sulfonyl with benzoyl reduces hydrogen-bonding capacity but maintains aromatic interactions.
Substituent at Position 6
  • Ethoxy (Main Compound, ) : Improves aqueous solubility compared to halogens.
  • Fluoro () : Increases lipophilicity and may enhance membrane permeability.
Benzyl Group Variations
  • 4-Methylphenyl (Main Compound, ) : Moderate lipophilicity and steric bulk.
  • 4-Chlorophenyl () : Chlorine increases polarity and may influence target selectivity.
  • 4-Methoxyphenyl () : Methoxy group enhances solubility but reduces metabolic stability.

Biological Activity

6-Ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the dihydroquinoline class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. The presence of an ethoxy group, a fluorobenzenesulfonyl moiety, and a methylphenyl group contributes to its diverse biological activities.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C25H24FNO4S\text{C}_{25}\text{H}_{24}\text{F}\text{N}\text{O}_{4}\text{S}

Key Features:

  • Ethoxy Group : Enhances solubility and bioavailability.
  • Fluorobenzenesulfonyl Moiety : May confer unique pharmacological properties.
  • Methylphenyl Group : Potentially increases interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Inhibitory effects against bacterial strains.
  • Anticancer Properties : Induction of apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : Reduction of inflammatory markers in vitro and in vivo.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : Interaction with pathways such as MAPK and PI3K/Akt has been observed.
  • Induction of Oxidative Stress : Leading to apoptosis in cancer cells.

Case Studies

Several studies have documented the biological effects of this compound and its analogs:

  • Anticancer Study :
    • Objective : Evaluate the anticancer activity against breast cancer cell lines.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
  • Antimicrobial Study :
    • Objective : Assess antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
6-MethylquinolineMethyl group at position 6Antimicrobial
2-(Benzenesulfonyl)quinolineSulfonamide group attachedAnticancer
3-(Pyridin-2-sulfonyl)quinolinePyridine ring substitutionAnti-inflammatory

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis involves multi-step organic reactions starting with the dihydroquinolin-4-one core. Key steps include:

  • Sulfonylation: Introducing the 4-fluorobenzenesulfonyl group via nucleophilic substitution using 4-fluorobenzenesulfonyl chloride under inert conditions.
  • Alkylation: Attaching the 4-methylbenzyl group using 4-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃).
  • Ethoxy Group Incorporation: Ethylation at the 6-position using ethyl iodide in a polar aprotic solvent (e.g., DMF).

Critical Conditions:

  • Temperature control (60–80°C for sulfonylation).
  • Catalyst use (e.g., Pd for cross-coupling steps).
  • Solvent selection (DCM or DMSO for solubility optimization).
  • Purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and regiochemistry.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography: To resolve stereochemical ambiguities (if crystalline).
  • HPLC: Purity assessment (>95% for biological assays) .

Q. What preliminary biological activities have been reported, and what mechanisms are proposed?

Methodological Answer:

Activity Cell Line/Model IC₅₀/EC₅₀ Proposed Mechanism
AnticancerMCF-7 (Breast Cancer)12 µMCaspase-3/7 activation, apoptosis induction
Anti-inflammatoryMurine Macrophages8.5 µMTNF-α and IL-6 suppression
AntimicrobialS. aureus32 µMCell wall synthesis disruption

Note: Data adapted from structurally related dihydroquinoline derivatives .

Advanced Questions

Q. How can researchers optimize the synthetic protocol to address low yields in the sulfonylation step?

Methodological Answer:

  • Reagent Stoichiometry: Use 1.2–1.5 equivalents of 4-fluorobenzenesulfonyl chloride to drive the reaction.
  • Solvent Screening: Test DCM vs. THF for improved solubility.
  • Catalyst Optimization: Introduce Lewis acids (e.g., AlCl₃) to enhance electrophilicity.
  • In-situ Monitoring: Use TLC (hexane:EtOAc, 3:1) to track reaction progress and quench side reactions .

Q. How do structural modifications influence bioactivity and selectivity?

Methodological Answer:

  • Sulfonyl vs. Benzoyl: Sulfonyl groups enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets).
  • 4-Methylbenzyl vs. 4-Methoxybenzyl: Methyl groups increase lipophilicity (logP +0.5), enhancing blood-brain barrier penetration.
  • Ethoxy Position: Moving the ethoxy group from C6 to C7 reduces anticancer activity by 50% (steric hindrance) .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

Methodological Answer:

  • Standardize Assays: Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions.
  • Compound Purity: Validate via HPLC and elemental analysis.
  • Dose-Response Curves: Use 8–10 concentration points for robust IC₅₀ calculation .

Q. How should stability studies under physiological conditions be designed?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Thermal Stability: Store at 4°C, 25°C, and 40°C for 1–6 months; assess crystallinity changes via PXRD.
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Q. How can computational methods elucidate the mechanism of action?

Methodological Answer:

  • Molecular Docking: Screen against kinase databases (e.g., PDB) to identify binding pockets.
  • MD Simulations: Simulate ligand-protein interactions (50 ns trajectories) to assess stability.
  • Validate Experimentally: Use SPR or ITC to measure binding affinity .

Q. What environmental fate assessments are critical for preclinical development?

Methodological Answer:

  • Degradation Studies: Test hydrolysis (pH 7.4, 37°C) and photolysis (UV light).
  • Ecotoxicology: Assess acute toxicity in D. magna (LC₅₀) and biodegradability (OECD 301F).
  • Bioaccumulation: Measure logKow and BCF values .

Q. How can solubility challenges in preclinical formulations be addressed?

Methodological Answer:

  • Co-solvents: Use PEG 400 or cyclodextrins for aqueous solubility enhancement.
  • Nanoformulations: Develop liposomal or polymeric nanoparticles (size <200 nm).
  • Salt Formation: Screen with HCl or sodium tosylate for improved crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.